molecular formula C14H10N4 B2395833 2,2'-([2,2'-Bipyridine]-5,5'-diyl)diacetonitrile CAS No. 286380-59-4

2,2'-([2,2'-Bipyridine]-5,5'-diyl)diacetonitrile

Cat. No.: B2395833
CAS No.: 286380-59-4
M. Wt: 234.262
InChI Key: FLDVCQDDAPUWLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2’-([2,2’-Bipyridine]-5,5’-diyl)diacetonitrile is an organic compound with the molecular formula C14H10N4. It is a derivative of bipyridine, featuring two acetonitrile groups attached to the 5,5’-positions of the bipyridine core. This compound is known for its applications in coordination chemistry and materials science, particularly in the synthesis of covalent organic frameworks (COFs) and metal-organic frameworks (MOFs).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-([2,2’-Bipyridine]-5,5’-diyl)diacetonitrile typically involves the reaction of 2,2’-bipyridine with acetonitrile derivatives under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the bipyridine, followed by the addition of acetonitrile to form the desired product . The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of 2,2’-([2,2’-Bipyridine]-5,5’-diyl)diacetonitrile may involve continuous flow reactors to optimize reaction conditions and scale up the synthesis. The use of catalysts and automated systems can enhance the efficiency and consistency of the production process .

Chemical Reactions Analysis

Types of Reactions

2,2’-([2,2’-Bipyridine]-5,5’-diyl)diacetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism by which 2,2’-([2,2’-Bipyridine]-5,5’-diyl)diacetonitrile exerts its effects is primarily through its ability to chelate metal ions. The bipyridine core forms stable complexes with transition metals, facilitating various catalytic and electronic processes. The nitrile groups can participate in additional coordination or undergo further chemical modifications, enhancing the compound’s versatility .

Comparison with Similar Compounds

Properties

IUPAC Name

2-[6-[5-(cyanomethyl)pyridin-2-yl]pyridin-3-yl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4/c15-7-5-11-1-3-13(17-9-11)14-4-2-12(6-8-16)10-18-14/h1-4,9-10H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLDVCQDDAPUWLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1CC#N)C2=NC=C(C=C2)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.